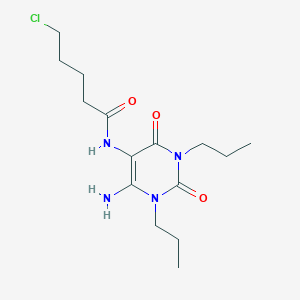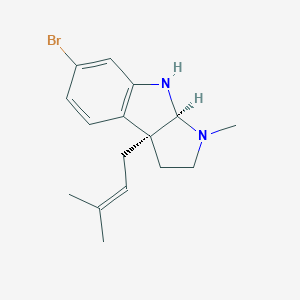![molecular formula C8H17NO4 B115738 tert-ブチル N-[(2S)-2,3-ジヒドロキシプロピル]カルバメート CAS No. 148983-25-9](/img/structure/B115738.png)
tert-ブチル N-[(2S)-2,3-ジヒドロキシプロピル]カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is a chemical compound with the molecular formula C8H17NO4 and a molecular weight of 191.22 g/mol . It is a protected amine, often used in various chemical reactions and research applications. The compound is characterized by its tert-butyl group, which provides steric hindrance and stability to the molecule .
科学的研究の応用
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is used in a variety of scientific research applications:
生化学分析
. .
Biochemical Properties
It is known that the compound is a protected amine , which suggests that it may interact with enzymes, proteins, and other biomolecules in a way that protects the amine group from unwanted reactions
Molecular Mechanism
It is known that the compound is a protected amine , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate can be synthesized through the reaction of tert-butyl carbamate with (2S)-2,3-dihydroxypropylamine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids or bases can facilitate the substitution of the tert-butyl group.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Various substituted carbamates depending on the substituent introduced.
作用機序
The mechanism of action of tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate involves its role as a protected amine. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. This allows for selective reactions to occur at other functional groups within the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protective properties but lacking the dihydroxypropyl group.
N-Boc-ethylenediamine: Another protected amine with a different protecting group (Boc) and a different amine structure.
Uniqueness
Tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate is unique due to its combination of the tert-butyl group and the (2S)-2,3-dihydroxypropylamine moiety. This provides both steric protection and functional versatility, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
tert-butyl N-[(2S)-2,3-dihydroxypropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAMQHJPVUGZSB-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)

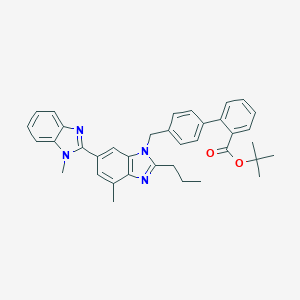
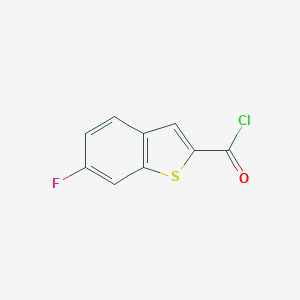
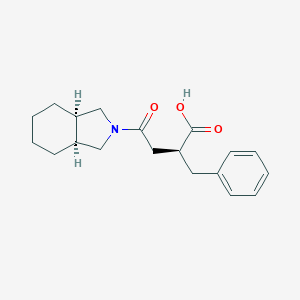
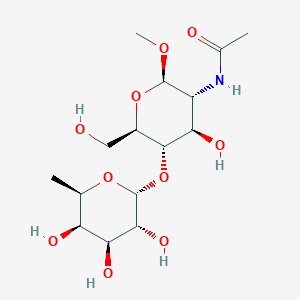
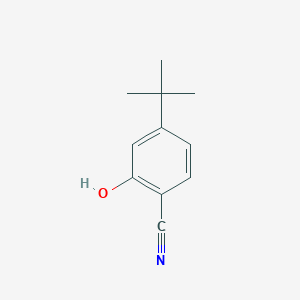


![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B115679.png)


